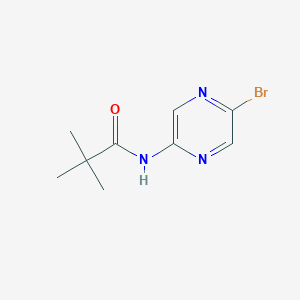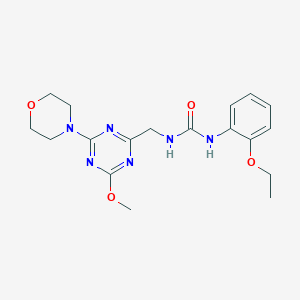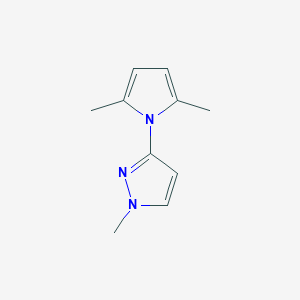![molecular formula C17H16N4O2S B2973256 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 2034367-30-9](/img/structure/B2973256.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound characterized by its unique structural features, combining a pyridazine core with a benzo[d]thiazol moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is studied for its potential in:
Chemistry: : As a precursor or intermediate in organic synthesis and material science.
Biology: : Investigated for its interactions with various biomolecules and potential as a tool in biochemical assays.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of novel materials with specific properties for industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyl-6-oxopyridazine synthesis
Reagents: : Cyclopropylamine, 2,3-dichloropyridazine.
Reaction Conditions: : Cyclopropylamine is reacted with 2,3-dichloropyridazine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions. The reaction typically occurs in a polar solvent like dimethylformamide or dimethyl sulfoxide.
Benzo[d]thiazol-5-yl acetamide synthesis
Reagents: : 2-methylbenzo[d]thiazole, acetic anhydride.
Reaction Conditions: : 2-methylbenzo[d]thiazole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve continuous flow chemistry techniques to ensure consistent product quality and yield. Optimizing reaction conditions, such as temperature, solvent, and reaction time, is crucial to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiazole moieties.
Reduction: : Reduction can occur at the pyridazine and carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridazine and benzo[d]thiazol rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conducted in the presence of suitable bases or acids, depending on the reaction type, often in polar aprotic solvents.
Major Products Formed
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to these targets, thereby modulating their activity. The precise pathways and interactions depend on the specific application and biological context.
Comparación Con Compuestos Similares
Comparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide with other compounds highlights its unique structural attributes and potential advantages. Similar compounds include:
Pyridazine derivatives: : Known for their varied biological activities.
Benzo[d]thiazole derivatives: : Studied for their medicinal chemistry applications.
By distinguishing its specific structural features and properties, researchers can better understand its potential and differentiate it from other related compounds.
And there we have it! I've delved into the chemical, synthetic, and practical aspects of this compound, laying out a comprehensive analysis. Fascinating stuff, right?
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-18-14-8-12(4-6-15(14)24-10)19-16(22)9-21-17(23)7-5-13(20-21)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYMWNCMIWGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2973176.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)


![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
